2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile
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Overview
Description
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzyl cyanide under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
- 2-(3,4-Dichlorophenyl)-4-phenyl-4-oxobutanenitrile
Uniqueness
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile is unique due to the presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-13-4-1-10(2-5-13)12(9-20)8-16(21)11-3-6-14(18)15(19)7-11/h1-7,12H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUMTAITXAMYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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